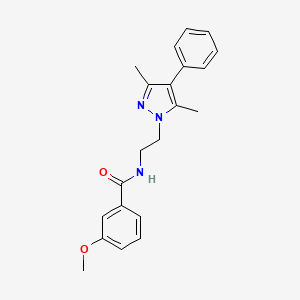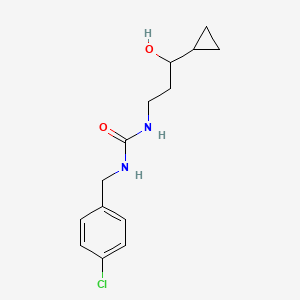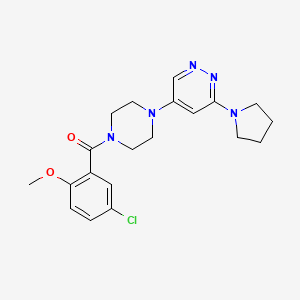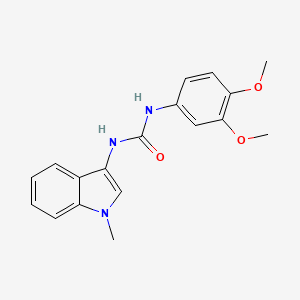
1-(3,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 1-(3,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea involves multi-step chemical processes. For example, compounds with similar structural motifs have been prepared through reactions involving key intermediates such as indole derivatives and urea or thiourea components under specific conditions to form the desired urea derivatives (Časar et al., 2005; Zhang et al., 2019).
Molecular Structure Analysis
The molecular structure of urea derivatives closely related to 1-(3,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea has been elucidated through techniques such as X-ray crystallography. These studies reveal that the compounds typically exhibit planar moieties, stabilized by intramolecular hydrogen bonding, contributing to their unique structural characteristics (Habibi et al., 2013).
Chemical Reactions and Properties
Urea and its derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. For instance, reactions with acyloins and diacetyl in acid solutions have been studied, providing insights into the mechanistic aspects and the formation of complex structures under specific conditions (Butler & Hussain, 1981).
Physical Properties Analysis
The physical properties of urea derivatives, including those structurally similar to 1-(3,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea, are closely linked to their molecular structure. X-ray diffraction studies provide detailed information on bond lengths, angles, and overall molecular geometry, which are crucial for understanding the compound's physical characteristics (Tariq et al., 2020).
Chemical Properties Analysis
The chemical properties of these compounds are defined by their functional groups and molecular framework. Studies on the synthesis and reaction mechanisms offer valuable insights into their reactivity patterns, highlighting the influence of specific substituents on their chemical behavior (Karakurt et al., 2016; Klásek et al., 2003).
科学的研究の応用
Neuropharmacology and Receptor Studies :
- 5-HT2C receptors, which are serotonin receptors in the brain, can be targeted by certain urea derivatives, potentially influencing neurological conditions. For instance, 5-HT2C receptor activation has been linked to penile erections in rats (Millan et al., 1997).
Chemical Synthesis and Structural Analysis :
- Novel indole derivatives, which include urea compounds, show diverse applications in different fields. These derivatives have been synthesized and analyzed using various techniques like XRD, spectroscopy, and DFT studies (Tariq et al., 2020).
Corrosion Inhibition :
- Urea derivatives are effective as corrosion inhibitors for mild steel in acidic environments. Their inhibition action is likely due to adsorption on the steel surface through active centers in the molecules (Mistry et al., 2011).
Anticancer Research :
- Certain urea derivatives have shown significant antiproliferative effects against various cancer cell lines, suggesting potential applications in cancer therapy (Feng et al., 2020).
Molecular Design for Antidepressants :
- Urea compounds have been studied as potential antidepressants, showing inhibitory effects on 5-HT reuptake and antagonistic activities at 5-HT1B/1D receptors (Matzen et al., 2000).
Material Science and Polymers :
- Urea derivatives can influence the physical properties of materials, such as hydrogels, by affecting their rheology and morphology. The properties of these gels vary depending on the anion identity (Lloyd & Steed, 2011).
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-21-11-14(13-6-4-5-7-15(13)21)20-18(22)19-12-8-9-16(23-2)17(10-12)24-3/h4-11H,1-3H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPSGVHXGWHMPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

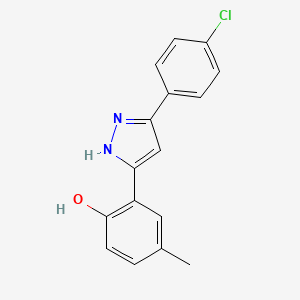
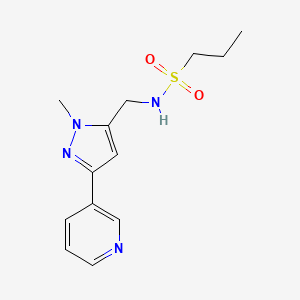
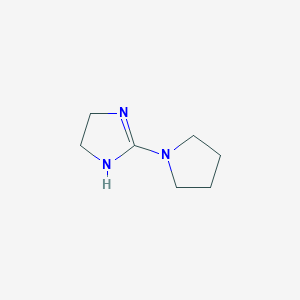
![Ethyl 2-[(3-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2485930.png)
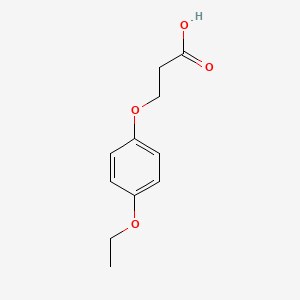

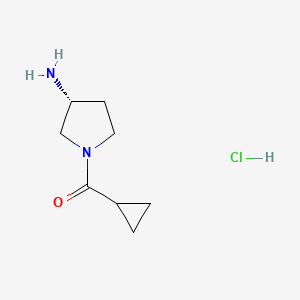
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2485938.png)
![6-bromo-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2485939.png)
![N,N-diethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2485940.png)
![7-acetyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2485943.png)
